molecular formula C11H13NO3 B8276562 ethyl 3-ethyl-4H-furo[3,2-b]pyrrole-5-carboxylate

ethyl 3-ethyl-4H-furo[3,2-b]pyrrole-5-carboxylate

Cat. No. B8276562
M. Wt: 207.23 g/mol
InChI Key: MXGZRIGYSQKECK-UHFFFAOYSA-N
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Patent
US07884124B2

Procedure details

A solution of ethyl 3-vinyl-4H-furo[3,2-b]pyrrole-5-carboxylate (105 mg, 0.51 mmol) in EtOAc (8 mL) in a 40-mL scintillation vial was treated with 10% Pd/C (˜15 mg) and a balloon of H2. The system was evacuated and refilled three times with H2 before hydrogenating at rt for 6 h. The catalyst was removed by filtration over Celite® and the filtrate was concentrated. The crude product was purified by flash chromatography (0-10% EtOAc/heptane) to give ethyl 3-ethyl-4H-furo[3,2-b]pyrrole-5-carboxylate (96 mg, 91%). 1H NMR (400 MHz, CDCl3) δ ppm 1.30 (t, J=7.54 Hz, 3H), 1.36-1.42 (m, 3H), 2.57-2.64 (m, 2H), 4.33-4.40 (m, 2H), 6.76 (d, J=1.66 Hz, 1H), 7.31 (t, J=1.12 Hz, 1H); LCMS-MS (ESI+) 207.83 (M+H).
Name
ethyl 3-vinyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Quantity
105 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[C:7]2[NH:8][C:9]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:10][C:6]=2[O:5][CH:4]=1)=[CH2:2]>CCOC(C)=O.[Pd]>[CH2:1]([C:3]1[C:7]2[NH:8][C:9]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:10][C:6]=2[O:5][CH:4]=1)[CH3:2]

Inputs

Step One
Name
ethyl 3-vinyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Quantity
105 mg
Type
reactant
Smiles
C(=C)C1=COC2=C1NC(=C2)C(=O)OCC
Name
Quantity
8 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
15 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The system was evacuated
ADDITION
Type
ADDITION
Details
refilled three times with H2 before hydrogenating at rt for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration over Celite®
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (0-10% EtOAc/heptane)

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=COC2=C1NC(=C2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 96 mg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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